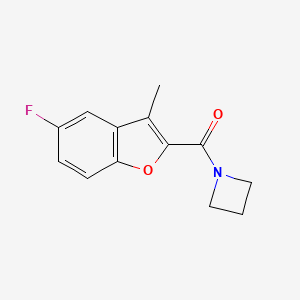
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to target non-small cell lung cancer (NSCLC) patients with the T790M mutation. This mutation is the most common mechanism of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib. AZD9291 has shown promising results in preclinical and clinical studies, making it a potential treatment option for NSCLC patients with the T790M mutation.
Wirkmechanismus
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone selectively inhibits the activity of mutated EGFR, which is overexpressed in NSCLC cells with the T790M mutation. By inhibiting the activity of mutated EGFR, this compound blocks the signaling pathways that promote cell growth and survival, leading to tumor cell death. This compound has also been shown to overcome the resistance of NSCLC cells to first-generation EGFR TKIs, making it a potential treatment option for NSCLC patients with the T790M mutation.
Biochemical and Physiological Effects
This compound has been shown to have minimal off-target effects on normal cells, which reduces the risk of side effects. In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. In clinical studies, this compound has been shown to have high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its potency and selectivity for mutated EGFR, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, this compound has limitations, such as the potential for acquired resistance and the need for biomarker testing to identify NSCLC patients with the T790M mutation.
Zukünftige Richtungen
There are several future directions for the development and use of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone. One direction is the optimization of biomarker testing to identify NSCLC patients with the T790M mutation, which would increase the efficacy of this compound. Another direction is the development of combination therapies that include this compound, such as immune checkpoint inhibitors, to improve the response rates and overall survival of NSCLC patients. Additionally, the development of second-generation EGFR TKIs that target other mutations, such as the exon 20 insertion mutation, could expand the use of EGFR TKIs in NSCLC treatment.
Synthesemethoden
The synthesis of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the intermediate 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, which is then converted to the key intermediate 5-fluoro-3-methyl-1-benzofuran-2-ylamine. The final step involves the reaction of the key intermediate with azetidin-2-one to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has shown potent activity against NSCLC cells with the T790M mutation, while sparing normal cells. In clinical studies, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. This compound has also shown promising results in combination with other therapies, such as immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-10-7-9(14)3-4-11(10)17-12(8)13(16)15-5-2-6-15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBULBYDNBICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
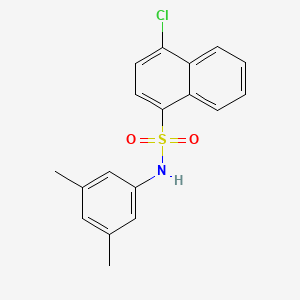

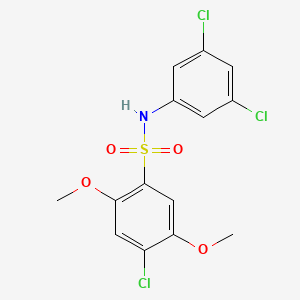
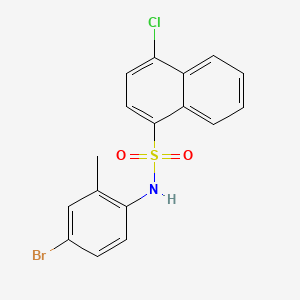
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)

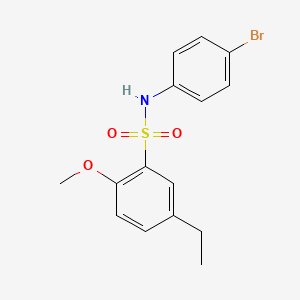
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
